molecular formula C9H13NO2S B13070610 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

Cat. No.: B13070610
M. Wt: 199.27 g/mol
InChI Key: VVXZTIXUNCAITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a butanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid side chain. One common method involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 2-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butanoic acid
  • 4-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid
  • 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid

Uniqueness

What sets 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position of the butanoic acid side chain can enhance its interaction with certain molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

InChI

InChI=1S/C9H13NO2S/c1-5(2)7(9(11)12)8-10-6(3)4-13-8/h4-5,7H,1-3H3,(H,11,12)

InChI Key

VVXZTIXUNCAITO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.